Tert-butyl (1-(cyclopropanecarbonyl)azetidin-3-yl)carbamate
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Overview
Description
3-(Boc-amino)-1-azetidinylmethanone is a compound that features a unique structure combining a Boc-protected amino group, an azetidine ring, and a cyclopropyl group
Preparation Methods
One common method involves the use of N-Boc-protected amines, which can be converted to the desired compound through a series of reactions involving isocyanate intermediates and Grignard reagents . Industrial production methods may involve the use of immobilized enzymes for asymmetric synthesis, providing high yields and enantiomeric excess .
Chemical Reactions Analysis
3-(Boc-amino)-1-azetidinylmethanone undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of oxides.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halides or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(Boc-amino)-1-azetidinylmethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of polyamines through ring-opening polymerization.
Biology: The compound’s unique structure makes it a valuable intermediate in the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of 3-(Boc-amino)-1-azetidinylmethanone involves its interaction with molecular targets and pathways within biological systems. The Boc-protected amino group can be deprotected under specific conditions, allowing the compound to interact with enzymes and receptors. The azetidine ring and cyclopropyl group contribute to the compound’s stability and reactivity, enabling it to participate in various biochemical processes .
Comparison with Similar Compounds
3-(Boc-amino)-1-azetidinylmethanone can be compared with other similar compounds, such as:
3-amino-1,2,4-triazole: This compound is used in the synthesis of 1,2,4-triazole-containing scaffolds, which have applications in pharmaceuticals and agrochemicals.
N-Boc-protected amines: These compounds are commonly used in organic synthesis for the protection of amino groups.
Spirocyclic oxindoles: These compounds are used in medicinal chemistry for the development of new drugs.
The uniqueness of 3-(Boc-amino)-1-azetidinylmethanone lies in its combination of a Boc-protected amino group, an azetidine ring, and a cyclopropyl group, which provides it with distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-[1-(cyclopropanecarbonyl)azetidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)13-9-6-14(7-9)10(15)8-4-5-8/h8-9H,4-7H2,1-3H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSOTCJQMHQWFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(C1)C(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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